triethylene glycol dicaprylate chemical structure and properties
triethylene glycol dicaprylate chemical structure and properties
This guide provides a comprehensive overview of the chemical structure, properties, and applications of triethylene glycol dicaprylate, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Triethylene glycol dicaprylate is the diester of triethylene glycol and caprylic acid. Its structure consists of a central triethylene glycol chain with two octanoyl (capryl) groups attached at either end through ester linkages.
| Identifier | Value |
| IUPAC Name | 2-[2-(2-octanoyloxyethoxy)ethoxy]ethyl octanoate[1] |
| CAS Number | 106-10-5 |
| Molecular Formula | C₂₂H₄₂O₆[2] |
| Molecular Weight | 402.57 g/mol [2] |
| SMILES | CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCC[2] |
| InChIKey | YJGHMLJGPSVSLF-UHFFFAOYSA-N[2] |
| Stereochemistry | Achiral[2] |
Physicochemical Properties
Triethylene glycol dicaprylate is a viscous liquid. The following table summarizes its key physicochemical properties. It is important to note that some of these values are estimated due to the limited availability of experimentally determined data in the literature.
| Property | Value | Source |
| Appearance | Viscous Liquid | General knowledge based on similar compounds |
| Assay | 95.00 to 100.00% | The Good Scents Company[1] |
| Water Solubility | 0.03633 mg/L @ 25 °C (estimated) | The Good Scents Company[1] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.75 (estimated) | EPI Suite™ |
| Boiling Point | 417.31 °C (estimated) | EPI Suite™ |
| Melting Point | 74.72 °C (estimated) | EPI Suite™ |
| Vapor Pressure | 1.06E-006 mm Hg @ 25 °C (estimated) | EPI Suite™ |
Applications in Research and Drug Development
While specific applications of triethylene glycol dicaprylate are not extensively documented in publicly available literature, its chemical nature as a medium-chain triglyceride and a derivative of the pharmaceutically accepted solvent, triethylene glycol, suggests its utility in several areas of drug development.[3][4][5]
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Solubilizing Agent: Due to its lipophilic character, it can act as a solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs).
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Excipient in Formulations: It can be used as an oily phase in emulsions, microemulsions, and particularly in Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance the oral bioavailability of lipophilic drugs.[6][7][8][9][10]
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Plasticizer: In the context of polymer-based drug delivery systems, it may serve as a plasticizer.[11]
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Topical Formulations: Its emollient properties make it a potential vehicle or component in creams, ointments, and other topical preparations.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and characterization of triethylene glycol dicaprylate.
Synthesis of Triethylene Glycol Dicaprylate via Fischer Esterification
This protocol describes the synthesis of triethylene glycol dicaprylate from triethylene glycol and caprylic acid using an acid catalyst.
Materials:
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Triethylene glycol
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Caprylic acid
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p-Toluenesulfonic acid (catalyst)
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Toluene (solvent)
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5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
-
Round-bottom flask
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Heating mantle with a stirrer
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Condenser
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Separatory funnel
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Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add triethylene glycol (1 molar equivalent), caprylic acid (2.2 molar equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove excess caprylic acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude triethylene glycol dicaprylate.
-
The product can be further purified by vacuum distillation.
Determination of Purity by Gas Chromatography (GC)
This protocol outlines a method for assessing the purity of synthesized triethylene glycol dicaprylate.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
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Capillary column suitable for high-temperature analysis (e.g., Rtx-624)
GC Conditions:
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Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Prepare a standard solution of triethylene glycol dicaprylate of known concentration in a suitable solvent (e.g., dichloromethane).
-
Prepare a sample solution of the synthesized product at the same concentration.
-
Inject the standard solution to determine the retention time of triethylene glycol dicaprylate.
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Inject the sample solution.
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The purity is calculated based on the peak area percentage of the triethylene glycol dicaprylate peak relative to the total area of all peaks in the chromatogram.
Structural Confirmation by ¹H NMR Spectroscopy
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the synthesized product.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve a small amount of the purified triethylene glycol dicaprylate in deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
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The expected chemical shifts (δ) are approximately:
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~4.2 ppm (triplet): -CH₂- protons of the glycol adjacent to the ester oxygen.
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~3.6-3.7 ppm (multiplet): Internal -CH₂- protons of the triethylene glycol backbone.
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~2.3 ppm (triplet): -CH₂- protons of the caprylic acid adjacent to the carbonyl group.
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~1.6 ppm (quintet): -CH₂- protons beta to the carbonyl group.
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~1.3 ppm (multiplet): -CH₂- protons of the caprylic acid chain.
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~0.9 ppm (triplet): Terminal -CH₃ protons of the caprylic acid chain.
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Viscosity Measurement
This protocol details the measurement of the dynamic viscosity of triethylene glycol dicaprylate.
Instrumentation:
-
Rotational viscometer (e.g., Brookfield type)
-
Temperature-controlled water bath
Procedure:
-
Place a sample of triethylene glycol dicaprylate in the viscometer's sample holder.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25 °C) using the water bath.
-
Select an appropriate spindle and rotational speed to obtain a torque reading within the instrument's recommended range.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
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Repeat the measurement at different temperatures if required to determine the temperature dependence of viscosity.
Logical Workflow and Signaling Pathway Visualization
As an excipient, triethylene glycol dicaprylate is not typically involved in biological signaling pathways. However, its role in a formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), can be visualized as a logical workflow.
Caption: Workflow for the development and in vivo action of a Self-Emulsifying Drug Delivery System (SEDDS) utilizing triethylene glycol dicaprylate as the oil phase.
References
- 1. triethylene glycol dicaprylate, 106-10-5 [thegoodscentscompany.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemicaliran.com [chemicaliran.com]
- 4. teamchem.co [teamchem.co]
- 5. How Does Triethylene Glycol Enhance Product Performance? [eureka.patsnap.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triethylene glycol - Wikipedia [en.wikipedia.org]
